molecular formula C48H112N3O7P2+3 B12057751 Pyrophosphoric acid; tris(tetrabutylammonium ion)

Pyrophosphoric acid; tris(tetrabutylammonium ion)

Cat. No.: B12057751
M. Wt: 905.4 g/mol
InChI Key: BMTUFQKYWWLCLC-UHFFFAOYSA-N
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Description

Pyrophosphoric acid; tris(tetrabutylammonium ion) is a chemical compound with the molecular formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH]. . This compound is commonly used as a reagent in various chemical reactions, particularly in pyrophosphorylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrophosphoric acid; tris(tetrabutylammonium ion) is typically synthesized by reacting tetrabutylammonium bromide with pyrophosphoric acid. The reaction is carried out under inert gas conditions to prevent any unwanted side reactions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of pyrophosphoric acid; tris(tetrabutylammonium ion) follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium hexafluorophosphate
  • Tris(2-chloroethyl) phosphate
  • Tris(2-ethylhexyl) phosphate
  • Tris(trimethylsilyl) phosphite
  • Isopentenyl pyrophosphate trilithium salt
  • Tetrabutylammonium phosphate monobasic

Uniqueness

Pyrophosphoric acid; tris(tetrabutylammonium ion) is unique due to its specific ability to facilitate pyrophosphorylation reactions. Its structure allows for the efficient transfer of pyrophosphate groups, making it a valuable reagent in various chemical and biochemical applications .

Properties

Molecular Formula

C48H112N3O7P2+3

Molecular Weight

905.4 g/mol

IUPAC Name

phosphono dihydrogen phosphate;tetrabutylazanium

InChI

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;

InChI Key

BMTUFQKYWWLCLC-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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